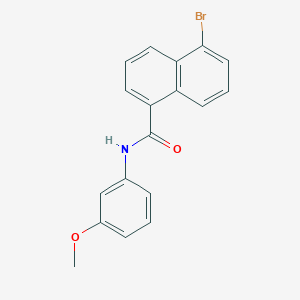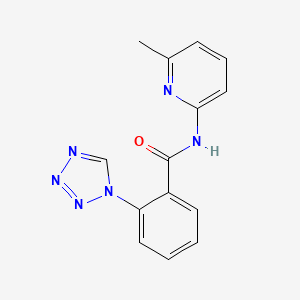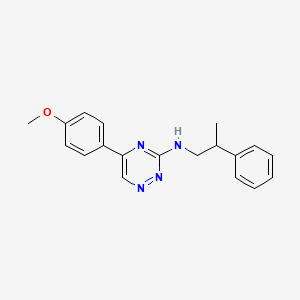![molecular formula C17H15NO7 B6090967 5-[(2,6-dimethoxybenzoyl)amino]isophthalic acid](/img/structure/B6090967.png)
5-[(2,6-dimethoxybenzoyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,6-dimethoxybenzoyl)amino]isophthalic acid, commonly known as DIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DIBO is a derivative of isophthalic acid that contains a benzoyl group and two methoxy groups.
作用機序
The mechanism of action of DIBO is based on its ability to form a covalent bond with thiol groups present in biomolecules such as cysteine residues in proteins. This covalent bond formation results in the labeling of the biomolecule with the DIBO-based fluorescent probe, which can be detected using various imaging techniques.
Biochemical and Physiological Effects:
DIBO has been shown to have minimal effects on the biochemical and physiological properties of the labeled biomolecules. This makes it an ideal labeling agent for various biological studies, as it does not interfere with the function of the biomolecule being labeled.
実験室実験の利点と制限
One of the major advantages of using DIBO-based labeling agents is their high specificity and sensitivity. DIBO-based probes can be used to selectively label specific biomolecules in complex biological samples, making them ideal for various imaging and detection techniques. However, one of the limitations of DIBO-based probes is their relatively low water solubility, which can limit their use in certain biological applications.
将来の方向性
There are several future directions for the development and application of DIBO-based labeling agents. One of the areas of research is the development of DIBO-based probes with improved water solubility and cell permeability. Another area of research is the application of DIBO-based probes in the study of protein-protein interactions and post-translational modifications. Additionally, the use of DIBO-based probes in drug discovery and development is an area of research that has significant potential.
合成法
The synthesis of DIBO involves a series of chemical reactions starting from 2,6-dimethoxybenzoic acid. The first step is the conversion of 2,6-dimethoxybenzoic acid to its acid chloride derivative using thionyl chloride. This is followed by the reaction of the acid chloride derivative with 5-aminoisophthalic acid in the presence of a base such as triethylamine. The final product, 5-[(2,6-dimethoxybenzoyl)amino]isophthalic acid, is obtained after purification by recrystallization.
科学的研究の応用
DIBO has been extensively studied for its potential applications in various scientific research fields such as molecular biology, biochemistry, and medicinal chemistry. One of the most significant applications of DIBO is in the development of fluorescent labeling agents for biomolecules such as proteins and nucleic acids. DIBO-based labeling agents have been shown to have high specificity and sensitivity, making them ideal for various biological imaging techniques such as fluorescence microscopy and flow cytometry.
特性
IUPAC Name |
5-[(2,6-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-24-12-4-3-5-13(25-2)14(12)15(19)18-11-7-9(16(20)21)6-10(8-11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOVMEOEALZMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(4-fluorobenzyl)(methyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6090892.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6090920.png)

![methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6090926.png)

![2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6090935.png)
![2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B6090937.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6090939.png)

![3-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6090950.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6090960.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B6090962.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6090973.png)
